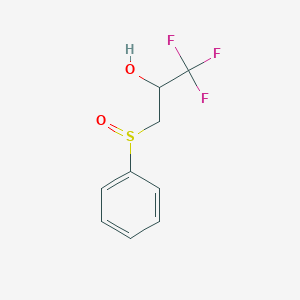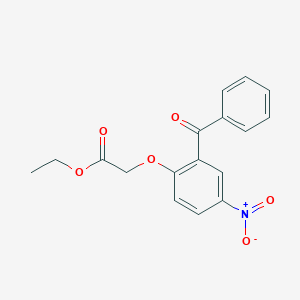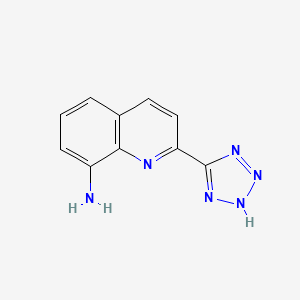![molecular formula C21H26O2Si B14319200 3-Methyl-1,5-diphenyl-5-[(trimethylsilyl)oxy]pent-4-en-1-one CAS No. 113337-81-8](/img/no-structure.png)
3-Methyl-1,5-diphenyl-5-[(trimethylsilyl)oxy]pent-4-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-1,5-diphenyl-5-[(trimethylsilyl)oxy]pent-4-en-1-one is an organic compound characterized by the presence of a trimethylsilyl group, which is a functional group in organic chemistry consisting of three methyl groups bonded to a silicon atom. This compound is notable for its chemical inertness and large molecular volume, making it useful in various applications .
Méthodes De Préparation
The synthesis of 3-Methyl-1,5-diphenyl-5-[(trimethylsilyl)oxy]pent-4-en-1-one typically involves the use of trimethylsilylating reagents such as trimethylsilyl chloride or bis(trimethylsilyl)acetamide. These reagents are used to derivatize non-volatile compounds by substituting a trimethylsilyl group for a hydrogen in the hydroxyl groups on the compounds . The reaction conditions often include the use of an organic solvent and a catalyst to facilitate the reaction.
Analyse Des Réactions Chimiques
3-Methyl-1,5-diphenyl-5-[(trimethylsilyl)oxy]pent-4-en-1-one undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
3-Methyl-1,5-diphenyl-5-[(trimethylsilyl)oxy]pent-4-en-1-one has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for hydroxyl groups during chemical reactions.
Biology: Utilized in the study of biological pathways and mechanisms due to its chemical stability and reactivity.
Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Mécanisme D'action
The mechanism of action of 3-Methyl-1,5-diphenyl-5-[(trimethylsilyl)oxy]pent-4-en-1-one involves its interaction with specific molecular targets and pathways. The trimethylsilyl group provides chemical stability and reactivity, allowing the compound to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
3-Methyl-1,5-diphenyl-5-[(trimethylsilyl)oxy]pent-4-en-1-one can be compared with other similar compounds, such as:
Methyltris(trimethylsiloxy)silane: Similar in structure but with different functional groups and applications.
Trimethylsilyloxy-penta-1,3-diene: Another compound with a trimethylsilyl group, used in different chemical reactions and applications.
The uniqueness of this compound lies in its specific combination of functional groups and its versatility in various scientific and industrial applications.
Propriétés
| 113337-81-8 | |
Formule moléculaire |
C21H26O2Si |
Poids moléculaire |
338.5 g/mol |
Nom IUPAC |
3-methyl-1,5-diphenyl-5-trimethylsilyloxypent-4-en-1-one |
InChI |
InChI=1S/C21H26O2Si/c1-17(15-20(22)18-11-7-5-8-12-18)16-21(23-24(2,3)4)19-13-9-6-10-14-19/h5-14,16-17H,15H2,1-4H3 |
Clé InChI |
MVAUKPMSLOJPGL-UHFFFAOYSA-N |
SMILES canonique |
CC(CC(=O)C1=CC=CC=C1)C=C(C2=CC=CC=C2)O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(Trimethylsilyl)-5-[(trimethylsilyl)oxy]pentanamide](/img/structure/B14319135.png)
![2-Amino-7-[(propan-2-yl)oxy]pteridin-4(1H)-one](/img/structure/B14319138.png)


